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molecular formula C11H15NO3 B1353091 (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate CAS No. 91219-90-8

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate

Cat. No. B1353091
M. Wt: 209.24 g/mol
InChI Key: OKIMSBLHXKXTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766133

Procedure details

215 ml of acetic anhydride are added dropwise at room temperature to a solution of 81.5 g of 4-methoxy-2,3,5-trimethylpyridine 1-oxide in 290 ml of chloroform. After boiling under reflux for 4 hours the solution is evaporated, the residue is dissolved in 200 ml of toluene and again evaporated. The residue is taken up in 500 ml of ethyl acetate and shaken out three times with 250 ml of saturated sodium bicarbonate solution. The organic phase is dried over sodium sulphate and evaporated in vacuo. The crude product remaining behind as the residue is chromatographed on 400 g of silica gel with ether. There is obtained (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in the form of an oil.
Quantity
215 mL
Type
reactant
Reaction Step One
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[CH3:8][O:9][C:10]1[C:15](C)=[CH:14][N+:13]([O-])=[C:12](C)[C:11]=1[CH3:19]>C(Cl)(Cl)Cl>[C:5]([O:4][CH2:1][C:2]1[C:15]([CH3:14])=[C:10]([O:9][CH3:8])[C:11]([CH3:19])=[CH:12][N:13]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
215 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
81.5 g
Type
reactant
Smiles
COC1=C(C(=[N+](C=C1C)[O-])C)C
Name
Quantity
290 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
shaken out three times with 250 ml of saturated sodium bicarbonate solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours the solution
Duration
4 h
CUSTOM
Type
CUSTOM
Details
is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 200 ml of toluene
CUSTOM
Type
CUSTOM
Details
again evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
is chromatographed on 400 g of silica gel with ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=NC=C(C(=C1C)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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